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molecular formula C10H13NO4 B3288808 Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 853106-90-8

Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B3288808
M. Wt: 211.21 g/mol
InChI Key: STKWNFKEAQVCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732616B2

Procedure details

Triethyl orthoformate (3.85 mL, 23.12 mmol) and acetic anhydride (4.37 mL, 46.25 mmol) were added to 2-methyl-3-oxo-pentanedioic acid diethyl ester (Caliskan et al Aust. J. Chem. 1999, 52 (11), 1013-1020) (5.0 g, 23.1 mmol) and the reaction mixture heated to 135° C. After 1 hour, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was cooled to 0° C. and methylamine (40% in water, 5.0 mL, 57.81 mmol) was added with stirring. Water (20 mL) was added and the reaction mixture stirred for 16 hours. The reaction mixture was extracted with ethyl acetate and the aqueous layer acidified to pH 2 with 10% aqueous HCl. The acidified aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried (MgSO4) and concentrated to give a solid. Trituration with diethyl ether yielded 4.88 g (55%) clean desired product. 4-Hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester was carried forward as described in Example 1, Steps B-D. MS APCI (−) m/z 353, 355 (M−, Br pattern) detected; 1H NMR (400 MHz, CD3OD) δ 8.49 (s, 1H), 7.36 (dd, 1H), 7.24 (dd, 1H), 6.71 (m, 1H), 3.60 (s, 3H), 1.68 (s, 3H).
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:8][CH2:9][CH3:10])([O:5]CC)OCC.C(OC(=O)C)(=O)C.C([O:20][C:21](=O)[CH:22]([CH3:31])[C:23](=[O:30])[CH2:24][C:25](OCC)=O)C.[CH3:33][NH2:34]>C(OCC)C.O>[CH2:9]([O:8][C:1]([C:24]1[C:23]([OH:30])=[C:22]([CH3:31])[C:21](=[O:20])[N:34]([CH3:33])[CH:25]=1)=[O:5])[CH3:10]

Inputs

Step One
Name
Quantity
3.85 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
4.37 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(C(CC(=O)OCC)=O)C)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C(C(=C1O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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